3-(2-hydroxyethyl)-1-propylquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(2-hydroxyethyl)-1-propylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a hydroxyethyl group at the 3-position and a propyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1-propylquinazoline-2,4(1H,3H)-dione typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinazoline ring. The hydroxyethyl and propyl groups are introduced through subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-1-propylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-1-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-phenylquinazoline-2,4(1H,3H)-dithione: Known for its biological activities, including anticancer and antimicrobial effects.
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one: Exhibits potent antioxidant and metal-chelating properties.
Uniqueness
3-(2-hydroxyethyl)-1-propylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-2-7-14-11-6-4-3-5-10(11)12(17)15(8-9-16)13(14)18/h3-6,16H,2,7-9H2,1H3 |
InChI Key |
PUHQQKGIXAJYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=O)N(C1=O)CCO |
Origin of Product |
United States |
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